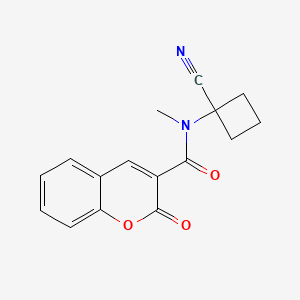
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of chromene derivatives. CCMI has been studied for its potential application in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways. One of the pathways involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting Bcl-2. It also inhibits angiogenesis by downregulating VEGF and MMP-9. In neurons, this compound protects against oxidative stress and inflammation by upregulating Nrf2 and HO-1. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is its high yield in synthesis. This makes it relatively easy and cost-effective to produce in large quantities. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide research. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory therapy. Another direction is to develop more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, more studies are needed to understand the long-term safety and potential side effects of this compound. Finally, the development of new derivatives of this compound with improved properties and efficacy is also an area of future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising potential in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Its high yield in synthesis and low toxicity make it a potential candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, potential side effects, and long-term safety. The future directions for this compound research include further investigation of its therapeutic potential, development of more effective formulations, and development of new derivatives with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-cyanocyclobutanone with N-methylanthranilic acid in the presence of a base, followed by cyclization and dehydration. The resulting product is this compound, which can be purified by column chromatography. The yield of this compound is typically high, ranging from 70% to 90%.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential application in various scientific research fields. One of the most promising applications is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis and inhibiting angiogenesis, which are two key processes involved in cancer progression. This compound has also been studied for its potential application in neuroprotection. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)14(19)12-9-11-5-2-3-6-13(11)21-15(12)20/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZGDEGQHOINMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2OC1=O)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

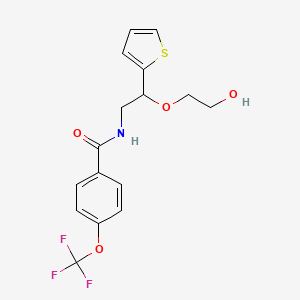
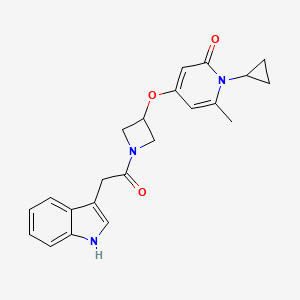

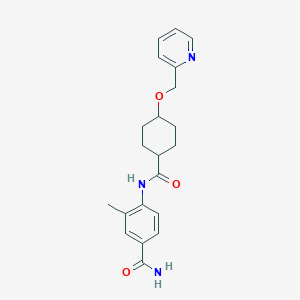

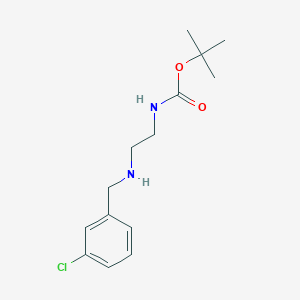
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)

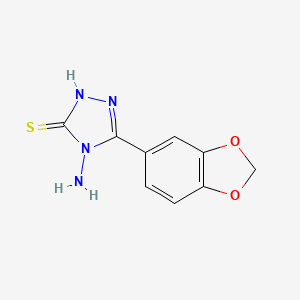
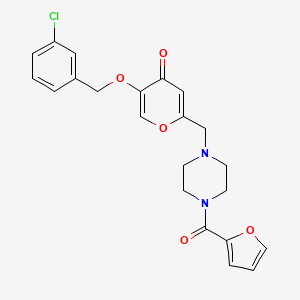
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)